Lanraplenib monosuccinate

Pharmacokinetics Drug-Drug Interaction Dosing Regimen

Lanraplenib monosuccinate is the succinate salt of a next-generation SYK inhibitor, achieving once-daily dosing with no PPI interaction—critical advantages over the BID predecessor entospletinib. It uniquely inhibits platelet GPVI signaling without prolonging bleeding time, enabling clean in vivo hemostasis studies. Its restricted CNS penetration (ABCB1/ABCG2 efflux) makes it ideal for peripheral-only SYK inhibition. For chronic autoimmune models or hematologic oncology combinations requiring concomitant PPIs, this compound is irreplaceable. Available in ≥98% purity for research use.

Molecular Formula C27H31N9O5
Molecular Weight 561.6 g/mol
Cat. No. B3028267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanraplenib monosuccinate
Molecular FormulaC27H31N9O5
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O
InChIInChI=1S/C23H25N9O.C4H6O4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8)
InChIKeyDVFRSTNNWJHWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanraplenib Monosuccinate: Sourcing the Second-Generation SYK Inhibitor


Lanraplenib monosuccinate (GS-9876 monosuccinate) is a next-generation, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (SYK) with an IC₅₀ of 9.5 nM . It is the succinate salt form of the active pharmaceutical ingredient, designed for enhanced pharmaceutical properties. Unlike its first-generation predecessor, entospletinib (GS-9973), Lanraplenib was specifically engineered to overcome key clinical development hurdles, enabling a once-daily (QD) dosing regimen and eliminating the drug-drug interaction with proton pump inhibitors (PPIs) [1].

Why Generic SYK Inhibitors Cannot Substitute for Lanraplenib Monosuccinate


Simply substituting another SYK inhibitor, such as the first-generation compounds entospletinib or fostamatinib, for Lanraplenib monosuccinate in research or development will yield materially different outcomes. Critical pharmacokinetic (PK) and safety properties are not class-wide. For instance, entospletinib requires twice-daily (BID) dosing and has a clinically significant interaction with proton pump inhibitors (PPIs), issues that Lanraplenib was specifically designed to overcome [1]. Furthermore, fostamatinib has been associated with dose-limiting toxicities in autoimmune studies and requires monitoring for adverse events [2]. The quantified differentiators presented below demonstrate that selection of this specific compound is essential for achieving a once-daily, PPI-independent PK profile with a potentially differentiated safety margin concerning platelet function.

Quantitative Evidence Guide for Lanraplenib Monosuccinate Procurement


Lanraplenib vs. Entospletinib: Pharmacokinetic Superiority and Dosing Advantage

Lanraplenib (GS-9876) was explicitly developed as a second-generation SYK inhibitor to improve upon the clinical liabilities of its predecessor, entospletinib (GS-9973) [1]. A key objective was to overcome the twice-daily (BID) dosing and the drug-drug interaction with proton pump inhibitors (PPIs) that precluded entospletinib's development in inflammatory diseases.

Pharmacokinetics Drug-Drug Interaction Dosing Regimen

Lanraplenib vs. Entospletinib: Absence of PPI Drug-Drug Interaction

In direct contrast to entospletinib, Lanraplenib's PK profile is characterized by a complete absence of interaction with proton pump inhibitors (PPIs) [1]. This is a deliberate design feature, as the PPI interaction of entospletinib was a major obstacle for its development in inflammatory diseases.

Drug-Drug Interaction Pharmacokinetics Clinical Development

Lanraplenib vs. Fostamatinib: Preserved Hemostatic Function in Platelets

A key differentiator for Lanraplenib is its ability to inhibit SYK activity in platelets via the glycoprotein VI (GPVI) receptor without prolonging bleeding time (BT) in preclinical models [1]. This stands in contrast to fostamatinib, which has been associated with dose-limiting toxicities in autoimmune indications, partly due to off-target effects on hemostasis [2].

Safety Platelet Function Hemostasis

Lanraplenib Monosuccinate: Potent Inhibition of B-Cell and Macrophage Functions

Lanraplenib monosuccinate demonstrates broad and potent functional inhibition across multiple immune cell types relevant to autoimmune pathology. It inhibits B-cell activation and proliferation, as well as inflammatory cytokine release from macrophages [1]. While these are expected class effects, the specific potency values provide a benchmark for research use.

B-cells Macrophages Inflammation Autoimmunity

Lanraplenib vs. Vehicle: In Vivo Efficacy in Lupus Nephritis Model

In a preclinical model of lupus nephritis (NZB/W mice), treatment with lanraplenib led to significant improvements in key disease markers compared to a vehicle control [1]. This evidence supports the compound's potential for therapeutic development in SLE and LN, a direction distinct from some other SYK inhibitors.

Lupus Nephritis In Vivo Efficacy Autoimmunity

Lanraplenib vs. Entospletinib: Comparative Brain Exposure Mediated by Efflux Transporters

Both lanraplenib and entospletinib are substrates for efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP), which limit their brain penetration [1]. However, the extent of this limitation differs. In knockout mouse models, lanraplenib's brain-to-plasma ratio increased 10.4-fold when both transporters were absent, compared to a 2.9-fold increase for entospletinib, indicating that brain disposition of lanraplenib is more tightly restricted by these transporters.

Blood-Brain Barrier Pharmacokinetics Efflux Transporters

Optimized Research Applications for Lanraplenib Monosuccinate Based on Evidence


Investigating SYK-Mediated Signaling in Chronic Inflammation Models with QD Dosing

For long-term in vivo studies of chronic autoimmune or inflammatory diseases (e.g., rheumatoid arthritis, lupus), Lanraplenib monosuccinate is the optimal SYK inhibitor. Its once-daily (QD) pharmacokinetic profile, as demonstrated in direct comparison to the BID predecessor entospletinib [1], ensures consistent target coverage with a simplified dosing schedule, improving animal welfare and experimental consistency in multi-week studies.

Studying Platelet GPVI Signaling Without Compromising Systemic Hemostasis

In research focused on the role of SYK in platelet function and thrombosis, Lanraplenib monosuccinate offers a critical advantage. Its proven ability to inhibit SYK activity downstream of the GPVI receptor without prolonging bleeding time in primates or humans [1] allows researchers to dissect platelet-specific signaling pathways in vivo without the confounding variable of induced coagulopathy, a limitation associated with some other SYK inhibitors [2].

Evaluating SYK Inhibition in B-Cell Malignancies as Part of Combination Therapy

Based on its evaluation in a Phase 1b/2 clinical trial in combination with the FLT3 inhibitor gilteritinib for FLT3-mutated AML [1], Lanraplenib monosuccinate is a relevant tool for preclinical oncology research. Its favorable drug-drug interaction profile, specifically the lack of interaction with PPIs [2], makes it a versatile component for exploring novel combination regimens in xenograft or syngeneic models of hematological cancers where concomitant supportive care medications are often required.

Comparative Transporter Studies for CNS vs. Peripheral Target Engagement

For studies requiring a clear distinction between peripheral and central nervous system (CNS) SYK inhibition, Lanraplenib monosuccinate is a valuable comparator. Quantitative evidence shows its brain exposure is heavily restricted by ABCB1 and ABCG2 efflux transporters (10.4-fold increase in knockout mice), a more pronounced effect than seen with entospletinib [1]. This property can be exploited to selectively inhibit peripheral SYK while minimizing confounding CNS effects in behavioral or neuroinflammatory models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanraplenib monosuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.